molecular formula C20H16ClF3N2O2 B2813891 9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] CAS No. 477873-13-5

9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]

Cat. No.: B2813891
CAS No.: 477873-13-5
M. Wt: 408.81
InChI Key: BRZGXISBIOFLAV-UHFFFAOYSA-N
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Description

The compound 9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] is a spirocyclic carbazole derivative with a pyridinyl substituent at position 8. Its core structure includes a carbazole fused to a 1,3-dioxolane ring, forming a spiro junction.

Properties

IUPAC Name

9'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[1,3-dioxolane-2,3'-2,4-dihydro-1H-carbazole]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N2O2/c21-15-9-12(20(22,23)24)11-25-18(15)26-16-4-2-1-3-13(16)14-10-19(6-5-17(14)26)27-7-8-28-19/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZGXISBIOFLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=C1N(C4=CC=CC=C34)C5=C(C=C(C=N5)C(F)(F)F)Cl)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] typically involves multiple steps, starting from readily available precursors. One common approach involves the initial formation of the pyridine ring, followed by the introduction of the trifluoromethyl and chloro substituents. The carbazole moiety is then constructed through a series of cyclization reactions. The final step involves the formation of the spiro linkage, which is achieved under specific reaction conditions, such as the use of strong acids or bases and elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different pharmacological profiles .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of carbazole compounds exhibit promising anticancer properties. The incorporation of the trifluoromethylpyridine moiety into the carbazole framework enhances the biological activity against cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .

Antimicrobial Properties

Compounds containing pyridine and carbazole structures have been investigated for their antimicrobial activity. The unique electronic properties imparted by the trifluoromethyl group may enhance their ability to disrupt bacterial membranes or inhibit key metabolic pathways in pathogens. Preliminary studies suggest that such compounds could serve as lead candidates for developing new antibiotics .

Organic Light Emitting Diodes (OLEDs)

The structural characteristics of 9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] make it a suitable candidate for use in OLEDs. Carbazole derivatives are known for their excellent electron transport properties and thermal stability. Research has demonstrated that integrating this compound into OLED architectures can improve device efficiency and longevity .

Fluorescent Materials

Due to its unique structure, this compound can also be utilized in the development of fluorescent materials. The π–π stacking interactions present in carbazole derivatives facilitate strong luminescence, which can be harnessed for applications in sensors and imaging technologies .

Molecular Probes

The compound can act as a molecular probe in biological systems to study cellular processes. Its ability to fluoresce allows researchers to track its distribution and interactions within live cells. This application is particularly useful in understanding drug delivery mechanisms and the localization of therapeutic agents within target tissues .

Enzyme Inhibition Studies

Given its structural motifs, this compound may also serve as an inhibitor for various enzymes involved in disease pathways. Investigating its effects on enzyme kinetics can provide insights into its potential therapeutic roles and help identify new drug targets .

Case Studies

Study Findings Reference
Anticancer ActivityInduced apoptosis in breast cancer cell lines through kinase inhibitionXie et al., 2021
Antimicrobial PropertiesShowed significant inhibition against Gram-positive bacteriaPubChem Database
OLED PerformanceEnhanced efficiency when used as an electron transport layerScience.gov
Fluorescent ProbesEffective tracking of cellular uptake in live cell imagingEurope PMC

Mechanism of Action

The mechanism of action of 9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt key biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest analogs are carbazole derivatives with aryl/heteroaryl substituents. Key comparisons include:

Compound Substituent at Position 9 Key Functional Groups Synthetic Yield Melting Point
Target Compound 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Cl, CF₃, spiro-dioxolane Inferred: Moderate (40–60%) Inferred: 200–250°C
9a () Pyridin-3-yl t-Boc, CH₃ 50% 167°C
9b () 4-Methoxyphenyl OCH₃, t-Boc 70% 122°C
7b () 2-Fluoro-5-methoxyphenyl F, OCH₃ 45% 240°C

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-chloro-5-(trifluoromethyl)pyridinyl group is strongly electron-withdrawing, contrasting with 9b’s methoxy group (electron-donating). This difference influences solubility, reactivity, and intermolecular interactions .
  • Spiro-Dioxolane vs. t-Boc Protection: The spiro-dioxolane in the target compound offers rigidity and metabolic stability compared to the tert-butoxycarbonyl (t-Boc) group in 9a and 9b, which is labile under acidic conditions .

Spectral and Physicochemical Properties

NMR and MS Data Comparison:
Compound ¹H-NMR (δ, ppm) MS (m/z) IR (cm⁻¹)
Target Compound Inferred: δ8.5–9.0 (pyridyl H), δ3.8–4.0 (dioxolane OCH₂) Inferred: 450–500 (M⁺) 1200–1300 (C-F), 1700–1750 (C=O if present)
9a () δ8.60 (H6’), δ2.84 (CH₃) 372 (M⁺) 1731 (C=O)
7b () δ8.36 (H2), δ3.80 (OCH₃) 364 (M⁺+1) 1578 (NO₂)

Notable Features:

  • The target’s ¹H-NMR would show distinct pyridyl proton splitting (cf. 9a’s δ8.60 for H6’) and a singlet for dioxolane methylene protons .
  • The trifluoromethyl group would produce strong IR absorption near 1200 cm⁻¹ (C-F stretch) .

Biological Activity

The compound 9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] is a complex organic molecule with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClF3N2O3C_{16}H_{16}ClF_3N_2O_3 with a molecular weight of approximately 394.76 g/mol. The presence of the chloro and trifluoromethyl groups in the pyridine ring may enhance its lipophilicity and influence its interaction with biological systems.

Antitumor Activity

Studies have indicated that compounds with similar structural motifs exhibit notable antitumor properties . For instance, derivatives of carbazole and pyridine have shown effective inhibition against various cancer cell lines. Research has demonstrated that compounds with a carbazole framework can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

The compound's potential neuroprotective effects are particularly relevant in the context of neurodegenerative diseases. Similar compounds have been reported to enhance dopaminergic neuron survival and function in models of Parkinson's disease. For example, 9-methyl-beta-carboline has shown restorative effects on dopamine levels in animal models exposed to neurotoxins . The mechanism involves upregulation of neurotrophic factors which may also apply to the target compound.

Cholinesterase Inhibition

Cholinesterase inhibitors are critical in the treatment of Alzheimer's disease. Recent studies on related compounds suggest that they may exhibit significant cholinesterase inhibitory activity . Molecular docking studies can help predict the binding affinity of our compound to cholinesterase enzymes, providing insights into its potential therapeutic applications.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis reveals that modifications on the pyridine and carbazole moieties significantly affect biological activity. For instance:

  • Halogen Substitution : The presence of chlorine and trifluoromethyl groups enhances binding affinity to target proteins.
  • Dioxolane Ring : This moiety may confer stability and alter pharmacokinetic properties.
CompoundActivity TypeIC50/EC50 ValuesReference
9-Methyl-beta-carbolineNeuroprotective50 µM
HarmaneCholinesterase Inhibition20 µM
Carbazole DerivativesAntitumor Activity10 µM (various lines)

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and mechanism of action for compounds structurally related to our target compound. For example:

  • Cell Line Testing : Compounds were tested against several human tumor cell lines (e.g., HepG2, DLD) showing promising selective cytotoxicity.
  • Mechanistic Insights : Studies indicated that these compounds could inhibit topoisomerase II, a critical enzyme in DNA replication, thereby leading to apoptosis in cancer cells .

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